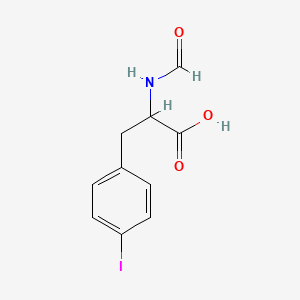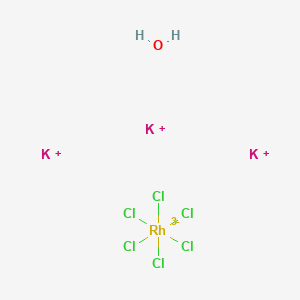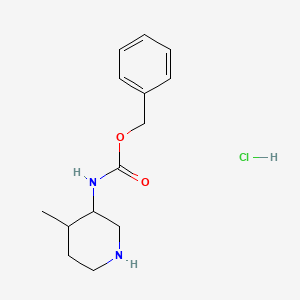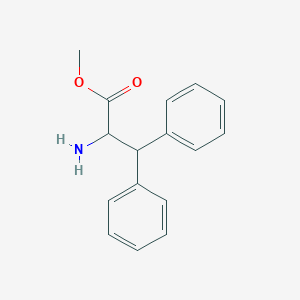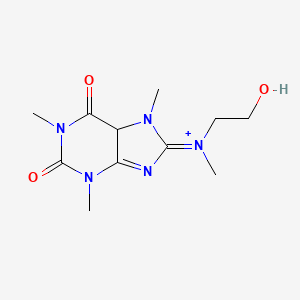
Methylcoffanolamin; Methylcoffanolamine; Rhinoptil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cafaminol, also known as methylcoffanolamine, is a compound belonging to the methylxanthine family, which is related to caffeine. It is primarily used as a vasoconstrictor and anticatarrhal agent, making it effective as a nasal decongestant. Cafaminol is marketed under the brand names Rhinetten and Rhinoptil and has been used in Germany since its introduction in 1974 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cafaminol involves the reaction of caffeine with ethylene oxide in the presence of a base. This reaction results in the formation of 8-(2-hydroxyethyl)methylamino-1,3,7-trimethylxanthine. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of Cafaminol follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure Cafaminol .
Analyse Des Réactions Chimiques
Types of Reactions
Cafaminol undergoes several types of chemical reactions, including:
Oxidation: Cafaminol can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Cafaminol.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups of Cafaminol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the Cafaminol molecule .
Applications De Recherche Scientifique
Cafaminol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying methylxanthine derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions such as nasal congestion and rhinitis.
Industry: Utilized in the development of nasal decongestant formulations and other pharmaceutical products.
Mécanisme D'action
Cafaminol exerts its effects primarily through its action as a vasoconstrictor. It works by stimulating the adrenergic receptors in the nasal mucosa, leading to the constriction of blood vessels. This reduces blood flow to the nasal passages, thereby decreasing swelling and congestion. The molecular targets involved include adrenergic receptors and associated signaling pathways .
Comparaison Avec Des Composés Similaires
Cafaminol is unique among methylxanthine derivatives due to its specific structure and pharmacological properties. Similar compounds include:
Caffeine: A well-known stimulant with similar structural features but different pharmacological effects.
Theophylline: Another methylxanthine derivative used primarily as a bronchodilator.
Aminophylline: A compound related to theophylline, used in the treatment of respiratory diseases.
Cafaminol stands out due to its specific use as a nasal decongestant and its unique combination of vasoconstrictive and anticatarrhal properties .
Propriétés
Formule moléculaire |
C11H18N5O3+ |
|---|---|
Poids moléculaire |
268.29 g/mol |
Nom IUPAC |
2-hydroxyethyl-methyl-(1,3,7-trimethyl-2,6-dioxo-5H-purin-8-ylidene)azanium |
InChI |
InChI=1S/C11H18N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h7,17H,5-6H2,1-4H3/q+1 |
Clé InChI |
QYJKJBVMEPLHBT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C(=NC1=[N+](C)CCO)N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


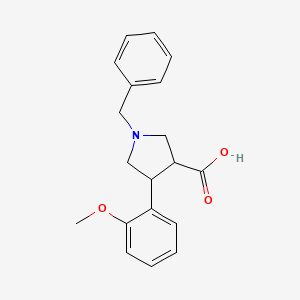
![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)


![2-[(Acetylthio)methyl]-2-propenoic acid](/img/structure/B14790815.png)
![[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate](/img/structure/B14790822.png)
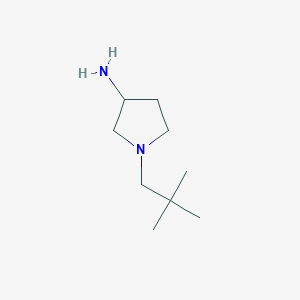
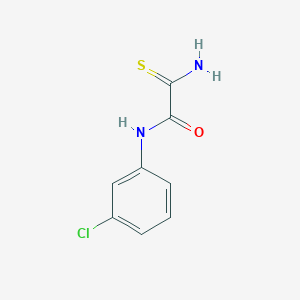
![ethyl (10R,15S)-3-oxo-1,4,12-triazatetracyclo[7.6.1.0,(1).0(1),(1)]hexadeca-5,7,9(16)-triene-12-carboxylate](/img/structure/B14790840.png)
